9-[2-(2-Chlorophenoxy)ethyl]carbazole
Description
Properties
IUPAC Name |
9-[2-(2-chlorophenoxy)ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHHKIAGGOBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Chlorophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the 2-(2-chlorophenoxy)ethyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-Chlorophenoxy)ethyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the carbazole ring is substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-9-one derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-[2-(2-Chlorophenoxy)ethyl]carbazole has several scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents in the treatment of cancer, inflammation, and neurological disorders.
Materials Science: The compound is used in the synthesis of conducting polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-[2-(2-Chlorophenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceutical applications, the compound may interact with cellular receptors and enzymes, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Anticonvulsant Activity
highlights the importance of substituent position and type in quinazolin-4-(3H)-one derivatives. Key findings include:
- Position 2 Substituents: Activity follows the trend: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. For example: Compound 7f (2,4-dichlorophenoxy) showed the highest activity (ED₅₀ = 23 mg/kg). Compound 7e (2-chlorophenoxy) had moderate activity (ED₅₀ = 45 mg/kg). Phenoxy-substituted analogs (e.g., 7d) were less active. This suggests that 9-[2-(2-chlorophenoxy)ethyl]carbazole may exhibit lower anticonvulsant activity compared to dichlorophenoxy analogs but higher activity than non-halogenated derivatives .
- Position 3 Modifications: 3-(2-Chloroethyl)carbonylamino groups (e.g., 7d, 7f) enhance activity compared to 3-chloromethylcarbonylamino groups. Replacement of the 3-amino group with a 3-hydroxy or 3-carboxamidino moiety (e.g., 4b, 6) also improves efficacy.
Antiviral Activity
and emphasize the role of substituents in antiviral carbazoles:
- HIV-1 Inhibition: Compounds with 2-dimethylaminoethyl (e.g., 5) or methyl groups at positions R5–R7 showed IC₅₀ values of 0.48–1.52 µM. However, cytotoxicity was a concern.
- SARS-CoV-2 Inhibition: Carbazole alkaloids from Murraya koenigii and synthetic derivatives (e.g., Edotecarin) target viral entry or protease activity.
Anticancer Activity
highlights substituted carbazoles with antiproliferative effects:
- BC3EE2,9B : A bis(carbazole) derivative showed potent activity against glioblastoma cells (IC₅₀ < 10 µM).
- 6-(9-(2,4-Dichlorobenzyl)-carbazol-3-yl) triazine: Selective cytotoxicity toward gastric cancer cells. The 2-chlorophenoxyethyl group’s steric bulk may hinder interactions with cancer targets compared to smaller substituents like dichlorobenzyl .
Electrochromic and Optoelectronic Properties
and discuss carbazoles in material science:
- CoP1.3 and CoP1.5 : Copolymers with EDOT exhibited enhanced electrochromic performance (ΔT = 40–60%).
- 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole: High purity and luminescence efficiency for OLEDs. The 2-chlorophenoxyethyl group in this compound may introduce steric hindrance, reducing conjugation efficiency compared to EDOT or biphenyl analogs .
Structural and Conformational Analysis
and provide insights into molecular conformations:
- However, the absence of an imidazole ring in this compound may limit benzodiazepine-like effects .
- The 2-chlorophenoxyethyl group may introduce unique intermolecular interactions compared to simpler substituents .
Q & A
Basic: What are the common synthetic routes for preparing 9-[2-(2-Chlorophenoxy)ethyl]carbazole?
Methodological Answer:
The synthesis typically involves N-alkylation of carbazole with a halogenated 2-(2-chlorophenoxy)ethyl derivative. Key steps include:
- N-alkylation : React carbazole with 2-(2-chlorophenoxy)ethyl chloride/bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in toluene at 45–80°C for 3–24 hours .
- Purification : Remove unreacted reagents via vacuum distillation, followed by recrystallization from ethanol or column chromatography to isolate the product .
- Yield Optimization : Excess alkylating agent (e.g., 5–8 equivalents) and prolonged reaction times (overnight) improve yields up to 89.5% .
Advanced: How can reaction conditions be optimized to improve yield during N-alkylation?
Methodological Answer:
Critical parameters include:
- Catalyst Selection : TBAB enhances reactivity by facilitating phase transfer between aqueous and organic layers .
- Solvent Choice : Toluene or acetonitrile balances solubility and reactivity; higher temperatures (reflux) accelerate kinetics but may increase side products .
- Stoichiometry : A 5:1 molar ratio of 1,4-dibromobutane to carbazole minimizes unreacted starting material .
- Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation (e.g., dialkylated carbazole) .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl linkage and chlorophenoxy group) .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C bond angles ~129.2°) and torsion angles (e.g., carbazole-phenyl dihedral angles) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 324.08) .
Advanced: How do crystallographic studies resolve conformational ambiguities in carbazole derivatives?
Methodological Answer:
- Single-Crystal XRD : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking between carbazole rings) .
- Computational Modeling : Tools like CrystalExplorer17 compare experimental data with DFT-optimized structures to validate intramolecular forces (e.g., C–H···O interactions) .
- Torsion Angle Analysis : Dihedral angles (e.g., 179.5° for C1–C6–C7–C9) reveal planarity deviations affecting electronic properties .
Advanced: What methodologies analyze electrochemical properties for organic electronics?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to estimate HOMO (-5.4 eV) and LUMO (-1.9 eV) levels .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >300°C) for device applications .
- UV-Vis Spectroscopy : Correlates absorption maxima (e.g., 350 nm) with π→π transitions for bandgap engineering .
Advanced: How to address discrepancies in biological activity data between analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on DNA binding affinity using molecular docking .
- Purity Validation : HPLC with pre-column derivatization (e.g., 4-nitrobenzoyl chloride) ensures >98% purity, eliminating false activity readings .
- Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics to targets like topoisomerase II, explaining inactivity in non-planar analogs .
Basic: What purification techniques are recommended for isolating the compound?
Methodological Answer:
- Liquid-Liquid Extraction : Wash organic layers with 5% NaOH and brine to remove acidic/byproduct impurities .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate monoalkylated product from diastereomers .
- Recrystallization : Ethanol or methanol yields high-purity crystals (mp 120–125°C) .
Advanced: How to mitigate byproduct formation during synthesis?
Methodological Answer:
- Controlled Stoichiometry : Limit alkylating agent to 1.2 equivalents to prevent dialkylation .
- Inert Atmosphere : Use nitrogen to suppress oxidative byproducts (e.g., carbazole oxides) .
- Quenching Intermediates : Add ice-cold water to terminate reactions and stabilize reactive intermediates (e.g., carbocationic species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
